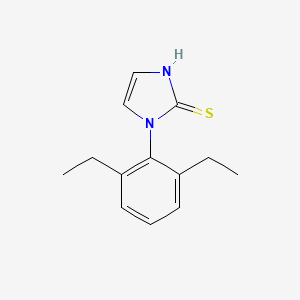

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol (DEPIT) is a novel small molecule that has been developed to act as a potent antioxidant and anti-inflammatory agent. It has been studied extensively in the laboratory and has shown promising results in various scientific research applications. DEPIT has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various compounds.

Aplicaciones Científicas De Investigación

Therapeutic Versatility of Imidazole Derivatives

Imidazole derivatives, including "1-(2,6-diethylphenyl)-1H-imidazole-2-thiol," are known for their diverse pharmacological activities. These compounds have been investigated for their potential in developing new therapeutic agents that exhibit a wide range of activities. The exploration of imidazo[2,1-b]thiazole derivatives, for example, has provided valuable insights into designing compounds with significant clinical applications (Shareef et al., 2019).

Antioxidant and Biological Activities

Imidazole derivatives are characterized by their diverse biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. Studies have systematically reviewed the synthesis methods and biological activities of azolylthioacetic acids, highlighting the promising search for new bioactive compounds among this class (Chornous et al., 2016).

Synthetic and Chemical Properties

Research on the synthesis and transformation of phosphorylated 1,3-azoles, including imidazole derivatives, outlines their chemical and biological properties. These studies have shown that synthetic derivatives are characterized by various types of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects (Abdurakhmanova et al., 2018).

Antimicrobial Applications

Imidazole and its derivatives have been extensively reviewed for their antimicrobial activities. They serve as raw materials for manufacturing anti-fungal drugs and bactericides, showing that imidazole is an active compound against microbial resistance. The synthesis of new imidazole derivatives in the laboratory is recommended to combat the growth of new strains of organisms (2022).

Material Science and Nanotechnology

Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have been used for various applications due to their fascinating properties. The integration of transition-metal-based ZIF materials into one-dimensional fibrous materials via electrospinning presents new directions for research in various applications (Sankar et al., 2019).

Propiedades

IUPAC Name |

3-(2,6-diethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAHHHCJOGSLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

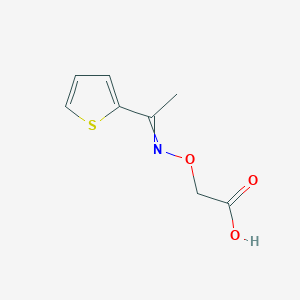

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075213 |

Source

|

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25372-34-3 |

Source

|

| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)